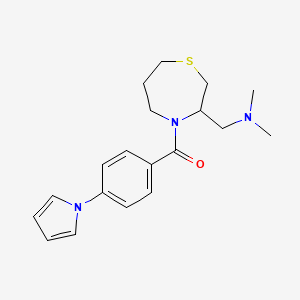![molecular formula C26H23N3O2 B2482377 8-Methoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline CAS No. 866588-57-0](/img/structure/B2482377.png)
8-Methoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazolo[4,3-c]quinoline derivatives often involves microwave-assisted synthesis, providing enhanced reaction rates and improved yields compared to conventional methods. For example, compounds similar to 8-Methoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline have been synthesized by reacting hydrazino-naphthyridine with chloroquinoline-carbaldehydes, followed by cyclization under microwave irradiation (Mogilaiah, Sudhakar, & Reddy, 2003). Regioselective synthesis techniques have also been employed to obtain specific isomers of pyrazoloquinolinones, highlighting the versatility of synthetic approaches in generating these compounds (Chimichi, Boccalini, & Matteucci, 2008).
Molecular Structure Analysis
Structural analyses of pyrazolo[4,3-c]quinoline derivatives reveal intricate molecular geometries and interactions. Studies involving X-ray crystallography have provided insights into the supramolecular structures, demonstrating weak hydrogen bonding and π-π stacking interactions that contribute to the stability and packing of these molecules in the solid state (Díaz, Quiroga, Cobo, & Glidewell, 2010).
Chemical Reactions and Properties
The chemical reactivity of pyrazolo[4,3-c]quinoline derivatives is influenced by their unique structural features, including the presence of methoxy and methylphenyl groups. These compounds participate in various chemical reactions, such as cyclocondensation and regioselective acylation, which have been explored for synthesizing novel compounds with potential biological activities (Lapa et al., 2013).
Scientific Research Applications
Supramolecular Aggregation
Research has explored the effects of substitution on the dimensionality of supramolecular aggregation in related dihydrobenzopyrazoloquinolines. Studies show that molecules of these compounds can link into various structures, from cyclic centrosymmetric dimers to complex three-dimensional frameworks, through a combination of hydrogen bonds and C-H...π(arene) interactions. This highlights the potential of such compounds in the study of molecular aggregation and the design of new materials with specific properties (Portilla et al., 2005).
Synthesis and Chemical Behavior
The synthesis of pyrazolo[3,4-c]quinoline derivatives, such as 8-Methoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline, and their chemical behavior under various conditions have been a subject of study. Investigations into their aminoalkylation, cyclization, and reactions with different chemical agents provide insights into their chemical reactivity and potential applications in developing new chemical entities (Nagarajan & Shah, 1992).
Microwave-Assisted Synthesis
The efficiency of microwave-assisted synthesis in producing pyrazolo[3,4-b]quinolines has been demonstrated, significantly enhancing reaction rates and yields compared to conventional methods. This research points to more efficient and sustainable production methods for such compounds, which could be crucial in their application in various scientific fields (Mogilaiah et al., 2003).
Antimicrobial Potential
Studies on novel pyrazolo[3,4-d]pyrimidine derivatives, structurally related to pyrazolo[4,3-c]quinolines, have indicated their potential as antimicrobial agents. These findings open the door to exploring the antimicrobial capabilities of 8-Methoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline and similar compounds, which could lead to new treatments for bacterial and fungal infections (Holla et al., 2006).
Enzyme Inhibition
Research into related pyrazolo[3,4-b]quinoline compounds has shown significant inhibitory activity on bacterial serine/threonine protein kinases. This suggests the potential of 8-Methoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline in the study of enzyme inhibition and the development of novel antimicrobial or therapeutic agents by targeting specific protein kinases (Lapa et al., 2013).
properties
IUPAC Name |
8-methoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-17-4-8-19(9-5-17)25-23-16-29(15-18-6-10-20(30-2)11-7-18)24-13-12-21(31-3)14-22(24)26(23)28-27-25/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFCMRNFKOVQGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2482296.png)
![N-(3,5-difluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2482297.png)
![Methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2482298.png)
![ethyl 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2482300.png)
![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B2482303.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2482307.png)
![5,7-Dihydroimidazo[4',5':4,5]benzo[1,2-d][1,2,3]triazol-6(1H)-one](/img/structure/B2482308.png)

![[3-(Diethylamino)phenyl]methanol](/img/structure/B2482310.png)
![N-(1,3-Benzothiazol-2-YL)-N-[2-(dimethylamino)ethyl]-3-(4-fluorobenzenesulfonamido)benzamide hydrochloride](/img/structure/B2482311.png)
![6-(3-chlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2482313.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2482314.png)
![N-(2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2482315.png)
